N,N'-Diethylthiuram disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfiram analog 1 is a derivative of disulfiram, a well-known compound used primarily in the treatment of alcohol dependence.
Preparation Methods
The synthesis of disulfiram analog 1 typically involves the reaction of thiols with thiuram disulfides. For example, the respective thiols and thiuram disulfides are combined in dry N,N-dimethylformamide and stirred at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Disulfiram analog 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds, forming thiols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Mechanism of Action
The mechanism of action of disulfiram analog 1 involves the inhibition of specific enzymes, such as aldehyde dehydrogenase. This inhibition leads to the accumulation of certain metabolites, which can have various physiological effects. For example, in the case of alcohol dependence treatment, the accumulation of acetaldehyde leads to unpleasant reactions when alcohol is consumed .
Comparison with Similar Compounds
Disulfiram analog 1 is similar to other disulfiram derivatives, such as:
Disulfiram: The parent compound used in alcohol dependence treatment.
Calcium carbimide: Another aldehyde dehydrogenase inhibitor used for similar purposes.
What sets disulfiram analog 1 apart is its potential for broader applications, particularly in antimicrobial and anticancer research .
Properties
CAS No. |
2438-91-7 |
---|---|
Molecular Formula |
C6H12N2S4 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
ethylcarbamothioylsulfanyl N-ethylcarbamodithioate |
InChI |
InChI=1S/C6H12N2S4/c1-3-7-5(9)11-12-6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
InChI Key |
AMFIBVNSEBYBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)SSC(=S)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.